molecular formula C9H11NO3S B2781587 4-Cyclopropoxybenzene-1-sulfonamide CAS No. 1243374-49-3

4-Cyclopropoxybenzene-1-sulfonamide

Cat. No. B2781587
CAS RN: 1243374-49-3
M. Wt: 213.25
InChI Key: WVIGCYSJOGCQAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Sulfonamides, including 4-Cyclopropoxybenzene-1-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Mechanism of Action

Target of Action

4-Cyclopropoxybenzene-1-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are the enzymes carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 4-Cyclopropoxybenzene-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent the incorporation of PABA, which is essential for the synthesis of folic acid . This inhibition disrupts the production of DNA in bacteria, thereby exerting an antibacterial effect .

Biochemical Pathways

The action of sulfonamides affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folic acid pathway leads to a deficiency in the production of nucleotides required for DNA synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of sulfonamides involve absorption, distribution, metabolism, and excretion (ADME) . Sulfonamides are rapidly absorbed and distributed throughout the body .

Result of Action

The primary result of the action of 4-Cyclopropoxybenzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for DNA replication, the compound prevents bacteria from multiplying . This antibacterial effect is utilized in the treatment of various bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropoxybenzene-1-sulfonamide . For instance, the presence of other substances in the environment can affect the compound’s solubility and bioavailability . Additionally, environmental pH can influence the ionization state of the compound, potentially affecting its absorption and distribution

Safety and Hazards

The safety data sheet for 4-Cyclopropoxybenzene-1-sulfonamide suggests that it should be handled with care. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment .

properties

IUPAC Name

4-cyclopropyloxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIGCYSJOGCQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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